

Application Notes and Protocols: Triazinetriethanol in the Preservation of Adhesives and Coatings

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Compound of Interest

Compound Name: *Triazinetriethanol*

Cat. No.: *B1681375*

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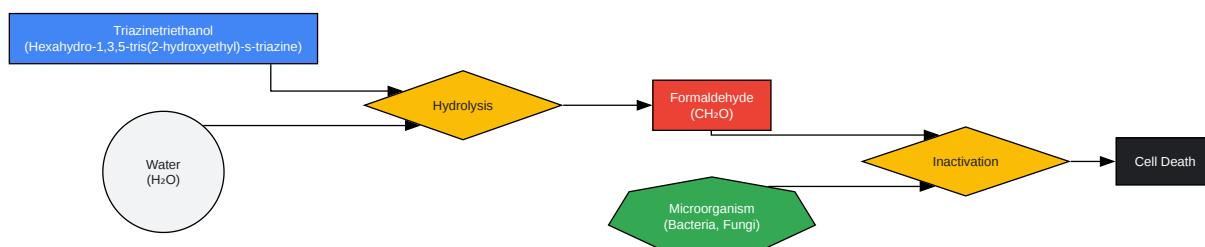
These application notes provide a comprehensive overview of the use of **Triazinetriethanol** (TTE), also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, as a preservative in adhesive and coating formulations. This document details its mechanism of action, efficacy data, and standardized protocols for its evaluation.

Introduction

Triazinetriethanol is a broad-spectrum biocide effective against a wide range of bacteria and fungi commonly found in water-based adhesives and coatings.^[1] Its primary function is to prevent microbial growth that can lead to spoilage, viscosity loss, gas formation, and discoloration of the final product. TTE is a formaldehyde-releasing preservative, providing long-lasting antimicrobial protection.^{[1][2]}

Mechanism of Action

The antimicrobial activity of **Triazinetriethanol** is attributed to its slow release of formaldehyde in the presence of water. Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids. The gradual release of formaldehyde from the TTE molecule ensures a sustained antimicrobial effect.



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Caption: Mechanism of formaldehyde release from **Triazinetriethanol**.

Data Presentation

The efficacy of **Triazinetriethanol** is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: General Minimum Inhibitory Concentration (MIC) of **Triazinetriethanol**

Microorganism Type	General MIC Range (ppm)
Gram-positive Bacteria	500 - 1000
Gram-negative Bacteria	500 - 1000
Fungi (Yeast and Mold)	500 - 1000

Note: This table provides a general MIC range. Specific values can vary depending on the microbial strain, formulation matrix, and environmental conditions.[3]

While specific MIC values for **Triazinetriethanol** in adhesive and coating formulations are not readily available in public literature, related formaldehyde-releasing preservatives have been studied. For instance, in one study, a 100 mM concentration of sodium hydroxymethylglycinate,

another formaldehyde-releaser, achieved a 96% kill rate against *Pseudomonas aeruginosa* after 60 minutes.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Triazinetriethanol** in adhesive and coating formulations.

In-Can Preservation Efficacy (Challenge Test)

This protocol is adapted from the ASTM D4783 standard test method for adhesives and general challenge test principles for coatings.[5] It assesses the ability of the preserved formulation to resist microbial contamination over time.

Objective: To determine the long-term effectiveness of **Triazinetriethanol** in preventing microbial growth within a stored container of adhesive or coating.

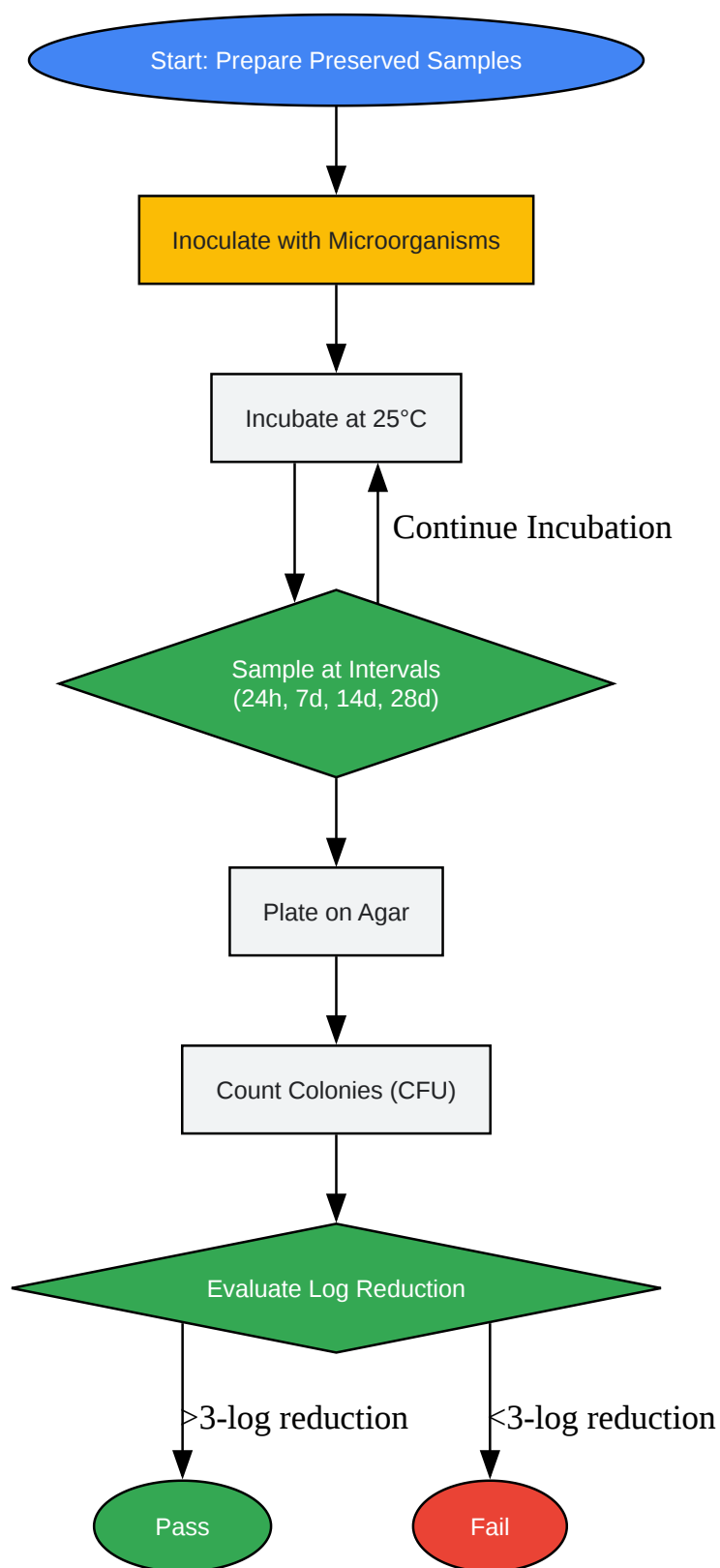
Materials:

- Test adhesive or coating formulation with varying concentrations of **Triazinetriethanol**.
- Unpreserved control formulation.
- Mixed microbial inoculum (e.g., *Pseudomonas aeruginosa* ATCC 9027, *Staphylococcus aureus* ATCC 6538, *Aspergillus brasiliensis* ATCC 16404, *Candida albicans* ATCC 10231).[5]
- Sterile containers.
- Incubator (25 ± 2 °C).
- Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.
- Sterile pipettes and loops.

Procedure:

- Preparation: Prepare samples of the adhesive or coating with the desired concentrations of **Triazinetriethanol**. Include an unpreserved control.

- **Inoculation:** Inoculate each sample with a known concentration of the mixed microbial inoculum (typically 10^5 to 10^6 CFU/mL).
- **Incubation:** Store the inoculated samples at 25 ± 2 °C.
- **Sampling and Plating:** At specified intervals (e.g., 24 hours, 48 hours, 7 days, 14 days, 21 days, and 28 days), withdraw an aliquot from each sample and perform serial dilutions. Plate the dilutions onto TSA for bacteria and SDA for fungi.
- **Evaluation:** Incubate the plates and count the number of colony-forming units (CFU). A significant reduction in CFU over time indicates effective preservation. The formulation is considered well-preserved if there is a 99.9% reduction (3-log reduction) in bacteria within 7 days and no increase in yeast and mold counts over 28 days.
- **Re-challenge (Optional):** To assess the robustness of the preservation, the samples can be re-inoculated with the microbial suspension at day 7 or 14 and the evaluation continued.



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Caption: Workflow for in-can preservation efficacy testing.

Dry-Film Fungal and Algal Resistance

This protocol evaluates the resistance of the cured adhesive or coating film to fungal and algal growth.

Objective: To determine the effectiveness of **Triazinetriethanol** in preventing the growth of fungi and algae on the surface of a dried adhesive or coating film.

Materials:

- Coated panels or adhesive films with and without **Triazinetriethanol**.
- Mixed fungal and algal spore suspension (e.g., *Aspergillus niger*, *Penicillium funiculosum*, *Alternaria alternata*, and *Chlorella* sp.).
- Environmental chamber with controlled temperature, humidity, and light cycle.
- Sterile mineral salts agar plates.

Procedure:

- Sample Preparation: Apply the adhesive or coating to a suitable substrate (e.g., glass slides, filter paper) and allow it to cure completely.
- Inoculation: Place the cured samples on the surface of mineral salts agar plates. Inoculate the surface of the samples and the surrounding agar with the mixed spore suspension.
- Incubation: Incubate the plates in an environmental chamber under conditions favorable for fungal and algal growth (e.g., 28-30 °C, >85% relative humidity, and a 12h light/12h dark cycle) for 21-28 days.
- Evaluation: Visually inspect the samples at regular intervals for any signs of fungal or algal growth. The degree of growth is typically rated on a scale from 0 (no growth) to 4 (heavy growth).

Time-Kill Assay

This assay determines the rate at which **Triazinetriethanol** kills a specific microorganism in a liquid formulation.[5][6]

Objective: To quantify the bactericidal or fungicidal activity of **Triazinetriethanol** over a short period.

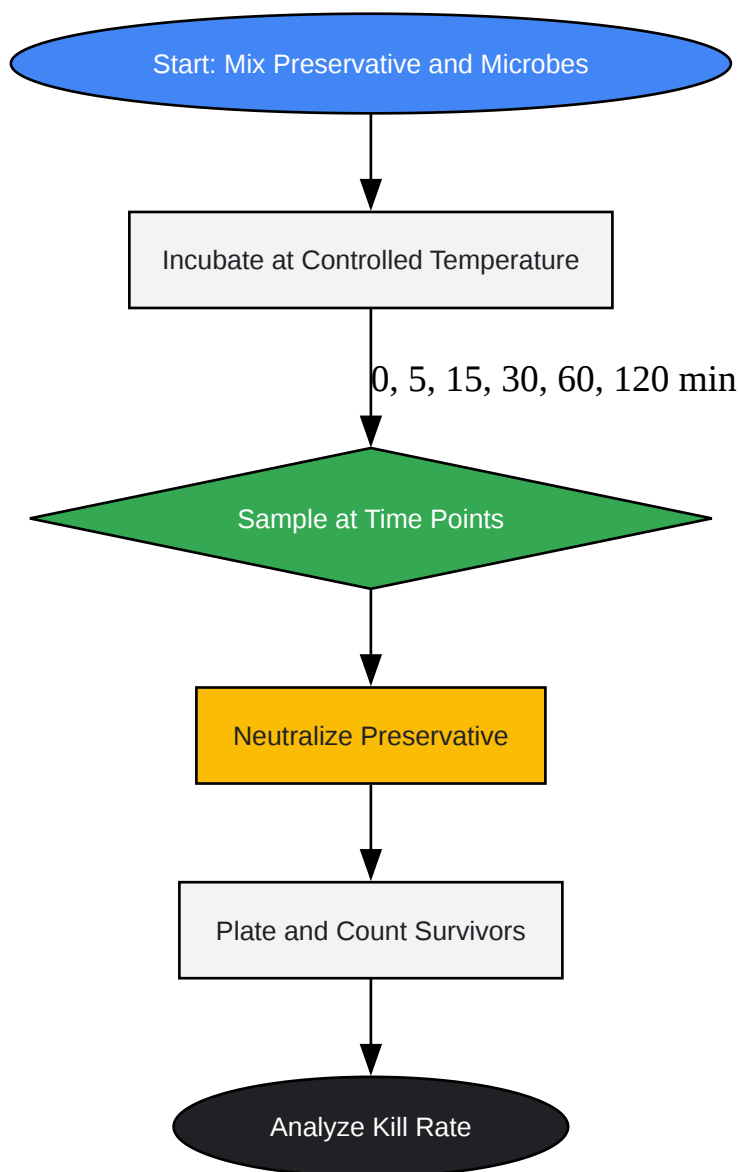
Materials:

- Liquid adhesive or coating formulation containing a known concentration of **Triazinetriethanol**.
- Suspension of a specific test microorganism (e.g., *P. aeruginosa* or *A. niger*) of a known concentration.
- Neutralizer solution to inactivate the preservative.
- Sterile test tubes and pipettes.
- Water bath or incubator.
- Agar plates (TSA or SDA).

Procedure:

- Preparation: Add a specified volume of the test formulation to a sterile test tube.
- Inoculation: Add a small volume of the microbial suspension to the test tube to achieve a starting concentration of approximately 10^6 CFU/mL.
- Incubation: Place the test tube in a water bath or incubator at a controlled temperature.
- Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the mixture and transfer it to a tube containing the neutralizer solution.
- Plating and Counting: Perform serial dilutions of the neutralized sample and plate onto the appropriate agar. Incubate the plates and count the surviving colonies.

- Analysis: Calculate the log reduction in viable organisms at each time point compared to the initial count at time zero.



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Caption: Workflow for a time-kill assay.

Conclusion

Triazinetriethanol is an effective preservative for a wide range of adhesive and coating formulations. Its formaldehyde-releasing mechanism provides long-lasting protection against microbial contamination. The protocols outlined in these application notes provide a framework

for researchers and scientists to evaluate the efficacy of **Triazinetriethanol** in their specific formulations and ensure product integrity and longevity. It is recommended to conduct thorough testing to determine the optimal concentration for each unique application.

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